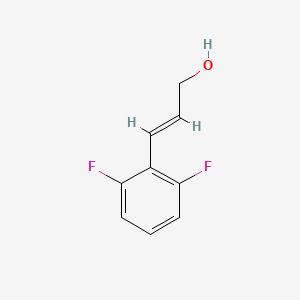

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Description

Significance of Fluorinated Allylic Alcohol Motifs in Advanced Organic Chemistry

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. nih.govnih.gov Fluorine substitution can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, binding affinity, and membrane permeability. nih.gov When incorporated into an allylic alcohol framework, the result is a fluorinated allylic alcohol, a motif that serves as a versatile and highly sought-after building block in organic synthesis.

The difluoromethyl group (CF2H), for example, is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov This group can also act as a hydrogen bond donor, potentially enhancing a drug's affinity and specificity for its biological target. nih.gov The unique properties of fluorinated alcohols, such as their strong hydrogen-bond donating ability and low nucleophilicity, also allow them to be used as powerful promoters and solvents for a variety of organic reactions, often in the absence of any other catalyst. wikipedia.org

Overview of Cinnamyl Alcohol and Analogous Prop-2-en-1-ol Scaffolds in Modern Synthesis

The prop-2-en-1-ol, or allyl alcohol, framework is a fundamental functional group in organic chemistry. nih.gov The cinnamyl alcohol scaffold, (E)-3-phenylprop-2-en-1-ol, is a primary allylic alcohol that serves as a foundational structure for a vast array of derivatives used in fragrances, cosmetics, and as synthetic intermediates. nih.gov

In modern synthesis, cinnamyl alcohols and their analogs are crucial precursors, particularly in catalytic asymmetric reactions designed to produce chiral molecules. nih.govnih.govacs.org Chiral allylic alcohols are versatile intermediates for synthesizing a wide range of complex organic compounds and natural products. nih.gov For instance, (E)-cinnamyl alcohols with various aromatic substitutions are well-tolerated in protocols for the enantioselective construction of γ-butyrolactones, which are privileged structural motifs in many bioactive natural products and pharmaceutical agents. acs.org The development of catalytic asymmetric methods to synthesize chiral allylic esters and other derivatives from allylic alcohols remains a central topic in academic and industrial research. nih.govorganic-chemistry.org

Research Trajectories for 2,6-Difluorophenyl Substituted Compounds

The 2,6-difluorophenyl group is a common substituent in the design of new molecules for pharmaceutical and materials science applications. The two fluorine atoms ortho to the point of attachment provide a unique steric and electronic environment. This substitution pattern is often employed to enhance metabolic stability and modulate the conformation of the molecule, which can lead to improved binding at a biological target.

Research into compounds containing this moiety has yielded molecules with a range of biological activities. For instance, the antifungal drug fluconazole (B54011) features a difluorophenyl group (specifically, 2,4-difluorophenyl), and research continues into new derivatives with this substitution pattern to combat fungal resistance. mdpi.comacs.org Other research has explored fluorinated cinnamylpiperazines as potential ligands for monoamine oxidase B (MAO-B), a target for neurodegenerative disorders. mdpi.com In materials science, chalcones bearing the 2,6-difluorophenyl group have been synthesized and investigated for their promising nonlinear optical properties. nih.govrsc.org These diverse applications highlight the utility of the 2,6-difluorophenyl group as a key component in the design of functional molecules.

Physicochemical Properties of (E)-3-(2,6-Difluorophenyl)prop-2-en-1-ol

The following table summarizes key identifiers and computed properties for the title compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not Available |

| CB Number | CB41554283 chemicalbook.com |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

Properties

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHADCBPNZLEL-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 2,6 Difluorophenyl Prop 2 En 1 Ol and Its Precursors

Established Synthetic Pathways to (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL Analogues

Established methods for synthesizing analogues of this compound typically rely on robust and well-understood reactions, allowing for the reliable construction of the core phenylpropanoid structure.

A common and effective route to this compound involves a two-step process starting from readily available aromatic aldehydes and ketones.

Claisen-Schmidt Condensation: The carbon skeleton is assembled via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. For the synthesis of a precursor to the target compound, 2,6-difluorobenzaldehyde (B1295200) is reacted with an appropriate acetophenone (B1666503) derivative. For example, the synthesis of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 2,6-difluorobenzaldehyde with 4'-fluoroacetophenone (B120862) in the presence of potassium hydroxide (B78521) (KOH) using ethanol (B145695) as a solvent. nih.gov This method is notable for its high yield, reported at 90%. nih.gov Similarly, (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been synthesized using an aldol (B89426) condensation in a basic medium. mdpi.com

Reduction of the Carbonyl Group: The resulting chalcone (B49325), (E)-3-(2,6-difluorophenyl)prop-2-en-1-one, is then reduced to the desired allylic alcohol. A standard method for this transformation is the selective reduction of the ketone functionality without affecting the double bond. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly used for this purpose. google.com This reduction is typically high-yielding and preserves the stereochemistry of the double bond.

A general patent describes the synthesis of cinnamyl alcohol derivatives from benzaldehyde (B42025) derivatives using a Wittig-type reaction with triphenyl phosphine (B1218219) under microwave irradiation, demonstrating an alternative pathway from aldehydes. google.com

| Starting Material 1 | Starting Material 2 | Product (Chalcone Precursor) | Catalyst/Solvent | Yield |

| 2,6-Difluorobenzaldehyde | 4'-Fluoroacetophenone | (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | KOH / Ethanol | 90% nih.gov |

| 2,6-Difluorobenzaldehyde | 4'-Methoxyacetophenone | (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | KOH / Ethanol/Water | 43% mdpi.com |

Achieving high stereoselectivity for the (E)-isomer of the carbon-carbon double bond is critical. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance, and several synthetic strategies exploit this.

Claisen-Schmidt Condensation: As mentioned, this reaction strongly favors the formation of the (E)-chalcone, as it is the more stable trans-isomer. nih.govmdpi.com

Wittig Reaction: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for alkene synthesis. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, the stereochemical outcome can be controlled to favor the (E)-alkene.

Photochemical Isomerization: In cases where a mixture of (E) and (Z) isomers is obtained, photochemical isomerization can be employed to convert the undesired (Z)-isomer to the more stable (E)-form. For instance, irradiation with a UV lamp in the presence of a disulfide catalyst has been used to convert mixtures of allylic alcohols to the pure (E)-isomer. thieme-connect.com

Metathesis Reactions: Ring-closing metathesis (RCM) using specific molybdenum or ruthenium catalysts can provide stereocontrolled access to (E)-trisubstituted macrocyclic alkenes, showcasing the power of modern catalysis in controlling double bond geometry. nih.gov While not a direct route to the target molecule, the principles are applicable to stereoselective alkene synthesis.

Development of Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalysis to minimize waste and the application of green chemistry principles.

Catalysis offers elegant solutions for constructing the carbon framework of allylic alcohols and their derivatives, often with high selectivity and efficiency.

Photoredox/Nickel Dual Catalysis: Recent advancements have shown that photoredox/nickel dual catalysis can achieve the carboxylation of allylic alcohols with CO₂, representing a novel method for C-C bond formation on the allylic alcohol scaffold. acs.orgacs.org This approach uses a Hantzsch ester as a reductant under mild conditions (room temperature, blue LED), providing a greener alternative to stoichiometric metallic reductants. acs.orgacs.org

Nickel-Catalyzed Allylation: Dual pyrrolidine (B122466) and nickel catalysis has been successfully used for the allylation of ketones with allylic alcohols. researchgate.net This method avoids the generation of stoichiometric byproducts by using the alcohols directly, rather than pre-activated esters. researchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed coupling reactions have been developed for the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes from vinyl iodides, demonstrating the utility of copper catalysis in preserving alkene geometry during C-C bond formation. acs.orgnih.gov

Palladium-Catalyzed Reactions: The Tsuji-Trost reaction is a classic palladium-catalyzed method for the alkylation of allylic systems, which typically proceeds through an activated allylic substrate (like an acetate (B1210297) or carbonate) and almost exclusively yields the (E)-isomer. researchgate.net

| Catalytic System | Reaction Type | Key Features |

| Photoredox/Nickel | Carboxylation of allylic alcohols | Uses CO₂, visible light, mild conditions. acs.orgacs.org |

| Pyrrolidine/Nickel | Allylation of ketones with allylic alcohols | Avoids stoichiometric byproducts, high (E)-selectivity. researchgate.net |

| Copper/Diamine Ligand | Coupling of vinyl iodides | Preserves stereochemistry of the double bond. acs.orgnih.gov |

| Palladium(0) | Tsuji-Trost Allylation | High (E)-selectivity, broad scope. researchgate.net |

Applying the principles of green chemistry aims to make the synthesis of chemical compounds more sustainable. youtube.com For a molecule like this compound, this can be achieved in several ways.

Use of Greener Solvents: The Claisen-Schmidt condensation to the chalcone precursor can be performed in ethanol, a renewable and less toxic solvent compared to many chlorinated alternatives. nih.gov Research into modified Steglich esterification of (E)-cinnamic acid has demonstrated the successful replacement of chlorinated solvents with acetonitrile. nih.govresearchgate.net

Atom Economy: Catalytic methods inherently improve atom economy by reducing the need for stoichiometric reagents that end up as waste. For example, using catalytic amounts of a base or a transition metal is preferable to using them in large quantities.

Use of Renewable Feedstocks: The target molecule is a member of the phenylpropanoid family. In nature, plants synthesize a vast array of phenylpropanoids from the amino acid phenylalanine. rsc.orgfrontiersin.orgresearchgate.net While not currently feasible for this specific fluorinated compound, research into biosynthetic pathways and metabolic engineering could inspire future green synthetic routes. frontiersin.orgnih.gov

Energy Efficiency: Employing methods like microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. google.com Reactions that proceed at room temperature, such as some photoredox-catalyzed processes, also contribute to energy efficiency. acs.org

Asymmetric Synthesis Approaches for Chiral Derivatives of this compound

While this compound itself is achiral, introducing a substituent at the carbinol center or elsewhere could create a chiral molecule. The synthesis of chiral allylic alcohols is a significant area of research.

Catalytic Asymmetric Reduction: The asymmetric reduction of prochiral enones (chalcones) using chiral catalysts, such as those based on ruthenium or rhodium, can produce enantioenriched allylic alcohols.

Catalytic Asymmetric Allylic Esterification: A powerful method involves the reaction of prochiral (Z)-allylic alcohols with carboxylic acids in the presence of a chiral palladium(II) catalyst. nih.govorganic-chemistry.org This Sₙ2' substitution proceeds with high enantioselectivity and yields chiral allylic esters, which can be hydrolyzed to the corresponding chiral alcohols. nih.govorganic-chemistry.org

Sharpless Asymmetric Dihydroxylation/Epoxidation: These classic methods can be used to introduce chirality. For instance, asymmetric dihydroxylation of a vinylogous ester, followed by reduction, halogenation, and elimination, can yield highly functionalized chiral allylic alcohols. thieme-connect.comresearchgate.net

Asymmetric Guerbet Reaction: A novel approach is the asymmetric Guerbet reaction, which couples racemic secondary alcohols with primary alcohols using a chiral Noyori Ru(II) catalyst to afford new chiral alcohols with high enantiomeric ratios. liverpool.ac.uk

| Asymmetric Method | Precursor Type | Catalyst/Reagent | Product Type |

| Catalytic Asymmetric Esterification | Prochiral (Z)-allylic alcohol | Chiral Palladium(II) complex | Chiral Allylic Ester nih.govorganic-chemistry.org |

| Asymmetric Dihydroxylation | Vinylogous ester | Sharpless AD-mix | Chiral Diol (intermediate) thieme-connect.comresearchgate.net |

| Asymmetric Guerbet Reaction | Racemic secondary alcohol + primary alcohol | Chiral Noyori Ru(II) complex | Chiral Alcohol liverpool.ac.uk |

| Catalytic Asymmetric Oshima–Utimoto Reaction | (E)-Cinnamyl alcohols | Chiral Pd-catalyst | Chiral γ-butyrolactones acs.org |

Enantioselective Catalysis in Allylic Alcohol Functionalization

The direct, enantioselective transformation of a prochiral precursor is an efficient strategy for accessing chiral molecules. In the context of synthesizing this compound, a prominent approach involves the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(2,6-difluorophenyl)propenal. This transformation can be achieved with high enantioselectivity using various catalytic systems.

One of the most powerful methods for the enantioselective reduction of prochiral ketones and aldehydes is the Corey-Bakshi-Shibata (CBS) reduction. scielo.org.mxnih.gov This method employs a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric reducing agent, typically borane (B79455) or catecholborane, to the carbonyl group. The catalyst forms a complex with the borane, enhancing its reactivity and creating a chiral environment that directs the hydride delivery to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The stereochemical outcome is dictated by the stereochemistry of the proline-derived catalyst.

Another significant method is asymmetric transfer hydrogenation (ATH). This process involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate, facilitated by a chiral transition metal catalyst, often based on ruthenium or rhodium. The enantioselectivity of the reduction is controlled by the chiral ligands coordinated to the metal center.

While specific data for the enantioselective reduction of (E)-3-(2,6-difluorophenyl)propenal is not extensively reported, the general applicability of these methods to a wide range of α,β-unsaturated aldehydes and ketones is well-established. The electronic properties of the 2,6-difluorophenyl group, with its strong electron-withdrawing nature, can influence the reactivity of the carbonyl group and potentially impact the efficiency and selectivity of the reduction. Research in this area continues to explore the substrate scope and optimize reaction conditions for various substituted allylic alcohols.

Table 1: Representative Catalytic Systems for Enantioselective Reduction of α,β-Unsaturated Carbonyls

| Catalytic System | Description | Typical Reducing Agent | Expected Outcome for (E)-3-(2,6-difluorophenyl)propenal |

| Corey-Bakshi-Shibata (CBS) | Chiral oxazaborolidine catalyst derived from proline. | Borane (BH₃) or Catecholborane | High enantiomeric excess of either (R)- or (S)-allylic alcohol depending on the catalyst enantiomer. |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) or Rh(III) complexes with ligands like TsDPEN. | Isopropanol or Formic Acid/Triethylamine | High enantiomeric excess of the corresponding allylic alcohol. |

Note: The data in this table is representative of the general methodologies and not specific to the named compound due to a lack of directly published results.

Utilization of Chiral Auxiliaries for Stereocontrol

An alternative to direct enantioselective catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed in an aldol-type condensation reaction. For instance, an acetate equivalent attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be deprotonated to form a chiral enolate. beilstein-journals.org This enolate can then react with 2,6-difluorobenzaldehyde. The steric and electronic properties of the chiral auxiliary direct the approach of the aldehyde, leading to a diastereoselective aldol addition. The resulting β-hydroxy adduct can then be further manipulated. For example, reduction of the carbonyl group of the auxiliary and subsequent elimination would generate the desired allylic alcohol with the stereochemistry at the hydroxyl-bearing carbon controlled by the auxiliary.

Pseudoephedrine is a particularly effective chiral auxiliary for the synthesis of chiral alcohols, aldehydes, and ketones. beilstein-journals.org When attached to a carboxylic acid derivative, it can direct highly diastereoselective alkylations of the corresponding enolate. A synthetic strategy for this compound could involve the reaction of the enolate of a pseudoephedrine-derived acetate with 2,6-difluorobenzaldehyde. The resulting aldol adduct would be formed with high diastereoselectivity. Subsequent functional group manipulations, including reduction and elimination, would lead to the chiral allylic alcohol. The choice of the (1R,2R)- or (1S,2S)-enantiomer of pseudoephedrine determines which enantiomer of the final product is obtained.

Table 2: Chiral Auxiliaries for Diastereoselective Synthesis of β-Hydroxy Carbonyl Compounds

| Chiral Auxiliary | Typical Reaction | Precursors for Target Synthesis | Expected Diastereoselectivity |

| Evans Oxazolidinones | Aldol Addition | N-acetyl oxazolidinone and 2,6-difluorobenzaldehyde | High (often >95:5 dr) |

| Pseudoephedrine | Aldol Addition | N-acetyl pseudoephedrine amide and 2,6-difluorobenzaldehyde | High (often >95:5 dr) |

Note: This table illustrates the potential application of these auxiliaries to the synthesis of the target compound based on their established reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of E 3 2,6 Difluorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (E)-3-(2,6-Difluorophenyl)prop-2-en-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A full structural elucidation would be achieved by correlating the signals in the NMR spectra.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the prop-2-en-1-ol backbone, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling constants between the vinylic protons would be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).

¹³C NMR: The carbon spectrum would reveal the chemical shifts for each unique carbon atom in the molecule, including the difluorinated aromatic ring, the double bond, and the alcohol moiety.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling networks, allowing for the connection of adjacent protons, such as those on the propenol chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule, for instance, linking the aromatic ring to the propenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the (E)-configuration of the double bond through the observation of spatial correlations between the aromatic protons and the vinylic protons.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| 1 | ~4.2 | ~60 | d | |

| 2 | ~6.4 | ~125 | dt | |

| 3 | ~6.7 | ~130 | d | J(H2-H3) = ~16 |

| 4 | - | ~115 | t | J(C4-F) = ~20 |

| 5, 9 | ~7.0 | ~112 | t | |

| 6, 8 | - | ~161 | dd | J(C6-F) = ~250, J(C6-F') = ~10 |

| 7 | ~7.3 | ~130 | m | |

| OH | Variable | - | s (broad) |

Note: This table is a hypothetical representation based on known chemical shift ranges and coupling patterns for similar structural motifs. Actual experimental values would be required for definitive assignment.

Application of ¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms on the aromatic ring. The chemical shift and any observed couplings to nearby protons or carbons would provide valuable information about the electronic structure of the difluorophenyl group.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) for Characteristic Vibrations

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3600 | O-H stretch | Alcohol |

| ~3000-3100 | C-H stretch | Aromatic & Vinylic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1650 | C=C stretch | Alkene |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-F stretch | Aryl Fluoride |

| ~1050 | C-O stretch | Alcohol |

Raman Spectroscopy for Detailed Conformational and Lattice Mode Analysis

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=C double bond and the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. For solid-state analysis, Raman spectroscopy could also provide insights into the crystal lattice modes, offering information on the packing and intermolecular interactions of the molecules in the crystal.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Investigation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, allowing for the unambiguous determination of its molecular formula, C₉H₈F₂O.

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragmentation pathways could include the loss of a water molecule, the loss of a hydroxyl radical, or cleavage of the propenol chain. The fragmentation of the difluorophenyl cation is also a known pathway for related compounds.

Other Advanced Analytical Methodologies for Purity and Structural Integrity

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transition Studies

A detailed experimental investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be necessary to elucidate the thermal properties and phase transition behavior of this compound.

Thermogravimetric Analysis (TGA)

A TGA analysis would provide critical information regarding the thermal stability of the compound. By heating a sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air), the instrument records the mass loss over time. The resulting TGA curve would indicate the temperature at which the compound begins to decompose. Multi-step decomposition processes, if any, would also be identifiable. This data is fundamental for determining the upper-temperature limit for the handling and storage of the substance.

Differential Scanning Calorimetry (DSC)

A DSC analysis would complement the TGA data by providing insights into the phase transitions of this compound. The DSC thermogram would show endothermic or exothermic peaks corresponding to events like melting, crystallization, and solid-solid transitions. The peak temperature would indicate the transition temperature, and the area under the peak would correspond to the enthalpy of the transition. This information is vital for understanding the compound's physical state at different temperatures and for applications in materials science and pharmaceutical development.

Expected Data from Thermal Analysis

Were the data available, it would typically be presented in tables summarizing key thermal events.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | - |

| Temperature of Maximum Decomposition Rate (Tpeak) | - |

| Residual Mass at End Temperature | - |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | - | - | - |

| Crystallization | - | - | - |

Without experimental data, any further discussion would be speculative. Future research is needed to perform these analyses and fully characterize the thermal properties of this compound.

Chemical Reactivity and Derivatization Strategies for E 3 2,6 Difluorophenyl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

The selective oxidation of the primary allylic alcohol in (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol can yield either the corresponding aldehyde, (E)-3-(2,6-difluorophenyl)acrolein, or the carboxylic acid, (E)-3-(2,6-difluorophenyl)acrylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

The oxidation to the aldehyde is a valuable transformation as α,β-unsaturated aldehydes are important synthetic intermediates. Various methods developed for the selective oxidation of cinnamyl alcohol can be applied. mdpi.comcardiff.ac.uk These often employ heterogeneous catalysts to promote green and efficient processes. For instance, the use of oxygen or hydrogen peroxide as the oxidant in the presence of metal-supported catalysts offers an environmentally benign alternative to traditional stoichiometric oxidants like chromium and manganese reagents. mdpi.comcardiff.ac.uk

Further oxidation to the carboxylic acid can be achieved directly from the alcohol or via a two-step process involving the intermediate aldehyde. rsc.orgrsc.org A one-pot procedure can involve a copper-catalyzed aerobic oxidation followed by a chlorite (B76162) oxidation. rsc.org Another effective method for converting primary alcohols to carboxylic acids, even in the presence of sensitive functional groups, is a two-step, one-pot protocol using TEMPO/NaOCl followed by NaClO2. nih.gov

Table 1: Methodologies for Selective Oxidation of Allylic Alcohols

| Product | Reagents and Conditions | Key Features |

| Aldehyde | O₂, Ag-Co/S catalyst, ethanol (B145695), 75 °C | High selectivity (99%) and conversion (90%) for cinnamyl alcohol. mdpi.comresearchgate.net |

| Aldehyde | H₂O₂, Pt-Bi/C catalyst, toluene | High selectivity (≥84%) to cinnamaldehyde. |

| Aldehyde | O₂, Au-Pd/TiO₂ catalyst, toluene, 120 °C | Good selectivity to cinnamaldehyde. cardiff.ac.uk |

| Carboxylic Acid | 1. Cu(I) catalyst, O₂ 2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene | One-pot conversion of allylic alcohols to carboxylic acids. rsc.orgrsc.org |

| Carboxylic Acid | NaOCl, TEMPO, KBr, NaHCO₃; then NaClO₂ | Mild, one-pot reaction applicable to a wide range of alcohols. nih.gov |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.uk The process is a reversible equilibrium, and strategies to drive the reaction towards the ester product, such as the removal of water, are often employed. chemguide.co.ukresearchgate.net

Etherification of the allylic alcohol provides another avenue for derivatization. The reaction of cinnamyl alcohols with other alcohols in the presence of catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can yield the corresponding ethers. scirp.org Metal triflates, such as indium(III) triflate, have also been shown to effectively catalyze the etherification of cinnamyl alcohol in the presence of orthoesters or acetals. acs.org

Table 2: Conditions for Esterification and Etherification of Allylic Alcohols

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, concentrated H₂SO₄, heat | Allylic ester |

| Etherification | Alcohol, Pd/C or Pt/C, 100-135 °C | Allylic ether |

| Etherification | Alcohol, In(OTf)₃, orthoester or acetal | Allylic ether |

The allylic alcohol can be activated to undergo nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an allylic carbocation. libretexts.org This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Consequently, a nucleophile can attack at either of these positions, potentially leading to a mixture of products (SN1 and SN1' products). libretexts.org

A particularly important allylic functionalization is allylic amination, which introduces a nitrogen-containing group. The direct reaction of allylic alcohols with amines can be challenging. However, various catalytic systems have been developed to facilitate this transformation. For instance, a molybdenum oxide/titanium dioxide catalyst can be used for the dehydrative allylation of amines with allyl alcohol. organic-chemistry.org Palladium-catalyzed allylic amination is a widely used method, and protocols for the direct use of allylic alcohols have been developed, often proceeding under mild conditions. researchgate.net

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. Deoxytrifluoromethylation is a reaction that replaces a hydroxyl group with a CF₃ group. While not specific to this compound, general methods for the deoxytrifluoromethylation of allylic alcohols have been developed and could likely be applied. One such method involves a copper-catalyzed reaction of the allylic alcohol with a trifluoromethyl source.

Transformations at the Carbon-Carbon Double Bond

The carbon-carbon double bond in the allylic system is susceptible to addition reactions, most notably hydrogenation.

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. tcichemicals.com In the case of this compound, the goal would be the selective hydrogenation of the alkene to produce 3-(2,6-difluorophenyl)propan-1-ol, while leaving the alcohol and the aromatic ring intact.

The selective hydrogenation of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols is a well-studied but challenging transformation, as the C=C bond is thermodynamically more favored for reduction than the C=O bond. nih.gov The principles governing the selectivity of these reactions can be applied to the selective hydrogenation of the C=C bond in the target allylic alcohol. The choice of catalyst is critical. For instance, iridium-based catalysts have shown high selectivity for the hydrogenation of the C=O group in cinnamaldehyde, suggesting that other catalysts like palladium or platinum might be more suitable for the selective reduction of the C=C bond. globalspec.com Palladium on charcoal (Pd/C) is a common and effective catalyst for the hydrogenation of alkenes. nih.gov

Table 3: Potential Catalysts for Selective Hydrogenation of the C=C Bond

| Catalyst | Key Features |

| Palladium/Charcoal (Pd/C) | Commonly used for alkene hydrogenation; generally effective under mild conditions. nih.gov |

| Platinum-based catalysts (e.g., PtO₂) | Versatile hydrogenation catalysts, but selectivity can be an issue. |

| Rhodium-based catalysts | Can be very active for hydrogenation, including aromatic rings under certain conditions. |

Cycloaddition Reactions for Ring System Formation

The alkene functionality in this compound is a prime site for cycloaddition reactions, offering a direct route to various carbocyclic and heterocyclic ring systems. Although specific examples involving this particular substrate are not extensively documented, its reactivity can be inferred from the well-established principles of cycloaddition chemistry.

One of the most powerful classes of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. dicp.ac.cn In this reaction, a conjugated diene reacts with a dienophile (in this case, the alkene of our substrate) to form a six-membered ring. dicp.ac.cn The electron-withdrawing nature of the 2,6-difluorophenyl group can influence the reactivity of the double bond as a dienophile.

Another important class of cycloadditions is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. rsc.org This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. rsc.org The alkene in this compound can serve as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides to generate a range of heterocyclic scaffolds.

| Cycloaddition Type | Reactant Partner | Potential Product |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Dipolar | Nitrone | Isoxazolidine |

| [3+2] Dipolar | Azide | Triazoline |

| [3+2] Dipolar | Nitrile Oxide | Isoxazoline |

Stereoselective Epoxidation and Dihydroxylation Protocols

The allylic alcohol moiety in this compound provides a handle for directing the stereochemistry of reactions on the adjacent double bond. This is particularly evident in stereoselective epoxidation and dihydroxylation reactions.

Stereoselective Epoxidation: The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. libretexts.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. libretexts.orgnih.gov The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy alcohol with high enantiomeric excess. mdpi.com

Epoxidation can also be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org In the case of allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond, leading to a syn-epoxy alcohol.

Stereoselective Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. masterorganicchemistry.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant. libretexts.orgrsc.org The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) provide a convenient way to perform this transformation, yielding diols of predictable stereochemistry. wikipedia.org The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) as the reoxidant, provides a method for syn-dihydroxylation, although it is not inherently asymmetric unless a chiral ligand is added. uci.edu

| Reaction | Reagents | Expected Stereochemistry |

| Sharpless Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Enantioselective (one face) |

| Sharpless Epoxidation | Ti(OiPr)4, (-)-DET, t-BuOOH | Enantioselective (opposite face) |

| m-CPBA Epoxidation | m-CPBA | Syn-diastereoselective |

| Sharpless Dihydroxylation | AD-mix-β | Enantioselective syn-diol |

| Sharpless Dihydroxylation | AD-mix-α | Enantioselective syn-diol |

| Upjohn Dihydroxylation | OsO4 (cat.), NMO | Syn-diol |

Reactivity of the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group is a key structural feature that significantly influences the electronic properties of the molecule and offers sites for further functionalization.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid). mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While the C-F bond is generally unreactive in cross-coupling, the introduction of a more reactive handle, such as a bromine or iodine atom, onto the aromatic ring via electrophilic halogenation would open up possibilities for a variety of cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide. researchgate.net A bromo- or iodo-derivative of the 2,6-difluorophenyl moiety could be coupled with a wide range of aryl or vinyl boronic acids.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com This would allow for the introduction of an alkyne substituent onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This would enable the synthesis of various aniline (B41778) derivatives.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Arylboronic acid | Biaryl derivative |

| Sonogashira | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Arylamine derivative |

Synthesis of Advanced Derivatives and Analogues of this compound

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules and libraries of compounds for various applications.

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules from a common starting material. nih.gov this compound is a suitable scaffold for DOS due to its multiple, orthogonally reactive functional groups.

A possible strategy for scaffold modification could involve a sequence of reactions targeting different parts of the molecule. For example, an initial stereoselective epoxidation of the allylic alcohol could be followed by nucleophilic opening of the epoxide ring. The resulting diol could then be further functionalized. In parallel, the aromatic ring could be modified using the cross-coupling reactions described above. By combining these transformations in different sequences and with a variety of building blocks, a large and diverse library of analogues can be generated.

Incorporation into Complex Molecular Architectures

The strategic incorporation of this compound into more complex molecular frameworks is a testament to its value as a versatile building block in modern organic synthesis. Its chemical structure, featuring a reactive allylic alcohol, a conformationally restricted double bond, and a difluorinated phenyl ring, offers multiple points for derivatization and integration into larger, more intricate architectures. This section explores the derivatization strategies that facilitate the use of this compound in the synthesis of complex molecules, with a particular focus on the construction of heterocyclic systems of medicinal interest.

A primary strategy for leveraging this compound in the synthesis of complex molecules involves its oxidation to the corresponding α,β-unsaturated aldehyde, (E)-3-(2,6-difluorophenyl)prop-2-enal. This transformation converts the relatively unreactive alcohol into a highly reactive electrophilic species, primed for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The resulting aldehyde is an ideal precursor for the construction of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and agrochemicals.

One of the most powerful applications of the derived (E)-3-(2,6-difluorophenyl)prop-2-enal is in cycloaddition reactions for the synthesis of fused heterocyclic systems. Specifically, it can serve as a key component in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases and cancers.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is typically achieved through a condensation reaction between a 3-aminopyrazole (B16455) derivative and a 1,3-dielectrophilic species. In this context, (E)-3-(2,6-difluorophenyl)prop-2-enal acts as the three-carbon dielectrophilic component. The reaction proceeds via a sequence of condensation and cyclization steps, ultimately affording the fused heterocyclic system. The 2,6-difluorophenyl moiety from the starting material becomes a key substituent on the resulting pyrazolo[1,5-a]pyrimidine ring system, influencing the physicochemical and biological properties of the final molecule.

The following table outlines the key reactants and the resulting complex molecular architecture in this synthetic strategy.

| Reactant 1 | Reactant 2 | Resulting Molecular Architecture |

| (E)-3-(2,6-Difluorophenyl)prop-2-enal | 3-Amino-5-methylpyrazole | 7-(2,6-Difluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |

The detailed research findings for this transformation are summarized in the table below, highlighting the typical reaction conditions and the role of each component.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | Conversion of the allylic alcohol to the corresponding α,β-unsaturated aldehyde. |

| 2 | Cycloaddition/Condensation | Acetic Acid (AcOH), Ethanol (EtOH), Reflux | Formation of the pyrazolo[1,5-a]pyrimidine ring system through reaction of the aldehyde with the aminopyrazole. |

The modularity of this synthetic approach allows for the generation of a library of pyrazolo[1,5-a]pyrimidine derivatives by varying the substituents on the 3-aminopyrazole starting material. This enables a systematic exploration of the structure-activity relationship (SAR) for the target biological activity, such as PI3Kδ inhibition. The 2,6-difluorophenyl group, introduced via this compound, often imparts favorable properties to the final compound, including enhanced metabolic stability and binding affinity to the target protein.

Computational and Theoretical Chemistry Studies of E 3 2,6 Difluorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For a molecule like (E)-3-(2,6-Difluorophenyl)prop-2-en-1-ol, these methods would provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). This process involves minimizing the energy of the molecule by adjusting the positions of its atoms, yielding optimized bond lengths, bond angles, and dihedral angles. The resulting geometry is crucial for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, this analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for electronic interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would reveal the locations of its most positive and negative potentials, providing a guide to its intermolecular interaction patterns and reactive sites.

Simulation of Spectroscopic Parameters for Experimental Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Theoretical Vibrational Spectra (IR, Raman) for Band Assignment

Theoretical calculations of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the computed vibrational modes, each peak in the theoretical spectra can be assigned to a specific type of molecular motion, such as stretching, bending, or twisting of particular bonds. For this compound, this would allow for a detailed assignment of the bands in its experimentally measured IR and Raman spectra, providing a powerful tool for its structural characterization.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation and characterization of organic molecules like this compound. Density Functional Theory (DFT) has emerged as a robust methodology for accurately calculating NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to compute isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C nuclei, and CFCl₃ for ¹⁹F nuclei.

For fluorinated aromatic compounds, the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. Studies have shown that hybrid functionals, such as B3LYP, often provide a good balance between computational cost and accuracy. When paired with a basis set that includes polarization and diffuse functions, for instance, 6-31+G(d,p) or larger sets like 6-311+G(2d,p), the calculated chemical shifts can achieve high precision. For ¹⁹F NMR chemical shifts, which span a much wider range than ¹H shifts and are highly sensitive to the electronic environment, specific scaling factors may be developed from a curated dataset of related compounds to correct for systematic errors and improve predictive accuracy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| C1 | - | ~62-65 | - |

| C2 | ~6.3-6.5 | ~128-132 | - |

| C3 | ~6.6-6.8 | ~125-129 | - |

| C1' | - | ~115-120 | - |

| C2', C6' | - | ~160-164 (d, JCF) | ~ -110 to -120 |

| C3', C5' | ~6.9-7.1 | ~111-114 (t, JCF) | - |

| C4' | ~7.2-7.4 | ~128-132 (t, JCF) | - |

| OH | Variable | - | - |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry provides profound insights into the reactivity of molecules by mapping out reaction pathways and characterizing transition states. For this compound, key transformations of interest include the oxidation of the allylic alcohol, electrophilic additions to the double bond, and reactions involving the difluorophenyl group.

Mapping of Potential Energy Surfaces for Key Transformations

The oxidation of cinnamyl alcohol derivatives is a well-studied transformation that can proceed through various mechanisms depending on the oxidant and reaction conditions. A potential energy surface (PES) for such a reaction can be computationally mapped to identify the minimum energy pathway from reactant to product. For instance, the oxidation of the primary alcohol in this compound to the corresponding aldehyde, (E)-3-(2,6-difluorophenyl)acrylaldehyde, would proceed through a transition state where the O-H and a C-H bond are broken, and a C=O bond is formed. DFT calculations can be used to locate the geometries of the reactant, transition state, and product, as well as any intermediates along the reaction coordinate.

The presence of the electron-withdrawing difluorophenyl group is expected to influence the electronic properties of the propenol backbone, affecting the stability of intermediates and the height of activation barriers. The PES would reveal whether the reaction proceeds in a concerted or stepwise manner and can help in predicting the stereochemical outcome of reactions.

Calculation of Activation Barriers and Kinetic Parameters

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been identified, the activation barriers (ΔG‡) for each elementary step can be calculated. This is the free energy difference between the transition state and the reactant(s). The activation energy provides a quantitative measure of the kinetic feasibility of a reaction pathway. For example, in the oxidation of cinnamyl alcohol, the activation energy is a critical parameter that determines the reaction rate.

From the calculated activation barriers and vibrational frequency analysis, kinetic parameters such as the rate constant (k) can be estimated using Transition State Theory (TST). These theoretical kinetic data can be compared with experimental results to validate the proposed mechanism. While specific activation barriers for reactions of this compound are not documented, studies on related systems suggest that typical activation barriers for alcohol oxidation can range from 20 to 40 kcal/mol, depending on the specific pathway.

| Reaction | Hypothetical Transformation | Estimated Activation Barrier (kcal/mol) |

|---|---|---|

| Alcohol Oxidation | This compound → (E)-3-(2,6-difluorophenyl)acrylaldehyde | 25 - 35 |

| Epoxidation | This compound → (2R,3S)-3-(2,6-difluorophenyl)oxiran-2-yl)methanol | 15 - 25 |

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational tools are invaluable for analyzing these interactions and understanding the resulting crystal packing and supramolecular architectures.

Hirshfeld Surface Analysis for Crystal Packing and Supramolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the contributions from all other molecules. By mapping properties such as d_norm (a normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

For compounds structurally similar to this compound, such as fluorinated chalcones, Hirshfeld analysis has revealed the importance of C-H···O and C-H···F interactions, as well as π-π stacking, in stabilizing the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, with distinct regions corresponding to specific types of interactions. For this compound, it is anticipated that O-H···O hydrogen bonds involving the alcohol group would be a dominant feature, in addition to weaker C-H···F and C-H···π interactions.

Detailed Investigation of Hydrogen Bonding Networks and Halogen Bonding

Furthermore, the fluorine atoms on the phenyl ring could potentially engage in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). While typically associated with heavier halogens (Cl, Br, I), fluorine can participate in halogen bonding under certain circumstances, particularly when the carbon to which it is attached is electron-deficient. The region of positive electrostatic potential on the halogen atom, known as the σ-hole, is responsible for this interaction. Computational analysis of the molecular electrostatic potential (MEP) surface of this compound would be necessary to ascertain the presence and significance of any σ-holes on the fluorine atoms and their potential for halogen bonding.

| Interaction Type | Potential Donor | Potential Acceptor | Anticipated Significance |

|---|---|---|---|

| Hydrogen Bond | -OH | -OH (oxygen) | High |

| Hydrogen Bond | C-H | -F, -OH (oxygen) | Moderate |

| Halogen Bond | C-F | -OH (oxygen) | Low to Moderate |

| π-π Stacking | Difluorophenyl ring | Difluorophenyl ring | Moderate |

Advanced Computational Methodologies

Advanced computational methodologies are pivotal in elucidating the intricate molecular behaviors of compounds like this compound. These in silico techniques provide a molecular-level understanding that complements experimental data, offering insights into dynamic processes and electronic properties that are often difficult to probe empirically.

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this technique and studies on analogous molecules allow for a detailed projection of its conformational landscape. MD simulations model the atomic-level movements of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its flexibility and preferred shapes (conformations).

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. The most significant of these are the C-C bond linking the phenyl ring to the propenyl chain and the C-O bond of the alcohol group. The planarity of the central C=C double bond is expected to be largely rigid.

MD simulations would allow for the exploration of the potential energy surface associated with the rotation around the C(phenyl)-C(propenyl) bond. This would reveal the energy barriers between different rotational isomers (rotamers) and the probability of the molecule occupying each conformational state at a given temperature. The resulting data can be visualized as a conformational landscape map, highlighting the low-energy valleys corresponding to stable or metastable conformations.

Table 1: Key Dihedral Angles Defining the Conformational Space of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C2-C1-C7-C8 | Defines the twist of the difluorophenyl ring relative to the propenyl chain. | Highly influenced by the steric hindrance from the ortho-fluorine atoms, leading to a non-planar minimum energy conformation. |

| C7-C8-C9-O1 | Defines the orientation of the hydroxyl group. | Rotation around this bond determines the accessibility of the hydroxyl group for interactions like hydrogen bonding. |

Note: Atom numbering is based on the standard IUPAC nomenclature for prop-2-en-1-ol, with C1-C6 for the phenyl ring and C7-C9 for the propenyl chain.

Investigation of Non-Linear Optical (NLO) Properties in Related Chromophores

Compounds with donor-π-acceptor (D-π-A) architectures are known to exhibit significant NLO responses. In the case of this compound, the difluorophenyl group acts as an electron-withdrawing (acceptor-like) moiety due to the high electronegativity of the fluorine atoms. The propenyl chain serves as the π-conjugated bridge, and the hydroxyl group has a weak electron-donating character.

Computational methods, primarily DFT and Time-Dependent DFT (TD-DFT), are employed to calculate key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. ucf.edu These calculations involve determining the molecule's response to an external electric field.

Studies on fluorinated styryl and chalcone (B49325) derivatives have shown that fluorine substitution can significantly modulate NLO properties. The introduction of fluorine atoms can enhance the NLO response by increasing the molecular polarity and influencing the intramolecular charge transfer (ICT) characteristics. The electron-withdrawing nature of the 2,6-difluoro substitution in the target molecule is expected to polarize the π-system, potentially leading to a notable first hyperpolarizability.

The magnitude of the NLO response is sensitive to the electronic nature and relative positions of the substituent groups. Computational analyses of similar fluorophenyl derivatives have demonstrated that fluorination can impact both the linear polarizability (α) and the hyperpolarizability (β). researchgate.net The specific 2,6-difluoro substitution pattern would create a distinct electronic environment compared to other fluorinated analogues, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the energy of the crucial charge-transfer electronic transitions.

Table 2: Computational Parameters for NLO Property Investigation of Related Chromophores

| Parameter | Description | Computational Method | Relevance to this compound |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | DFT | The 2,6-difluoro substitution is expected to create a significant dipole moment, influencing NLO properties. |

| Polarizability (α) | The measure of how easily the electron cloud is distorted by an electric field. | DFT | A prerequisite for NLO activity; influenced by the extent of the π-conjugated system. |

| First Hyperpolarizability (β) | The primary determinant of second-order NLO activity. | DFT / TD-DFT | The key parameter to predict the potential of the molecule for applications like second-harmonic generation. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT | A smaller gap often correlates with easier intramolecular charge transfer and potentially larger NLO responses. |

E 3 2,6 Difluorophenyl Prop 2 En 1 Ol As a Key Building Block in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Diverse Functionalized Organic Molecules

(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol serves as a versatile precursor for a variety of more complex organic molecules. The allylic alcohol moiety is a key functional group that can undergo several high-yield transformations.

Key Reactions and Transformations:

Oxidation: The primary alcohol can be selectively oxidized to form (E)-3-(2,6-difluorophenyl)propenal or further to (E)-3-(2,6-difluorophenyl)propenoic acid. These products are valuable in condensation reactions, such as the Claisen-Schmidt condensation, to form fluorinated chalcones and other related compounds. nih.govmdpi.com

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), facilitating nucleophilic substitution reactions to introduce a range of other functional groups.

Epoxidation: The double bond can be epoxidized, leading to the formation of chiral or achiral epoxides. These epoxides are important intermediates for synthesizing diols and amino alcohols.

Addition Reactions: The alkene is susceptible to various addition reactions, allowing for the introduction of halogens, hydrogen, or other groups across the double bond, leading to saturated and functionalized phenylpropane derivatives.

The 2,6-difluoro substitution on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives. These fluorine atoms can enhance metabolic stability and binding affinity in biologically active molecules, making this building block particularly interesting for medicinal chemistry.

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Oxidation | PCC, DMP, MnO₂ | Aldehydes, Carboxylic Acids | Chalcone (B49325) Synthesis, Amide Coupling |

| Epoxidation | m-CPBA, Sharpless Epoxidation | Epoxides | Synthesis of Diols, Amino Alcohols |

| Hydrogenation | H₂, Pd/C | Saturated Alcohols | Pharmaceutical Scaffolds |

| Substitution (via tosylate) | 1. TsCl, Pyridine; 2. Nu⁻ | Ethers, Esters, Amines | Diverse Functionalized Molecules |

Application in Chiral Ligand Synthesis and Asymmetric Catalysis

The structure of this compound is well-suited for the development of novel chiral ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

The synthesis of chiral ligands often involves the incorporation of molecular fragments that can coordinate to a metal center and create a chiral environment. The prop-2-en-1-ol backbone can be modified to introduce chirality. For example, asymmetric epoxidation of the double bond or derivatization of the alcohol with a chiral auxiliary can create stereogenic centers.

Derivatives of this compound could be used to synthesize ligands such as chiral phosphines, which are prominent in asymmetric hydrogenation and other C-C bond-forming reactions. ias.ac.in The 2,6-difluorophenyl group can provide specific steric and electronic properties to the catalytic center, potentially influencing the enantioselectivity of the reaction. The fluorine atoms can engage in non-covalent interactions within the catalyst-substrate complex, which can be a key factor in achieving high levels of stereocontrol.

Intermediate in the Development of Advanced Chemical Scaffolds

Advanced chemical scaffolds are core molecular structures that can be systematically modified to create libraries of compounds for drug discovery and materials science. The unique combination of a rigid, electron-poor aromatic ring and a flexible, functionalized three-carbon chain makes this compound an attractive starting material for such scaffolds.

Through intramolecular cyclization reactions, it is possible to construct various heterocyclic and carbocyclic systems. For instance, reactions like intramolecular Heck reactions or ring-closing metathesis on suitable derivatives of this alcohol could lead to the formation of novel ring systems. The difluorophenyl moiety is a known component of various bioactive scaffolds, and its incorporation can lead to compounds with improved pharmacological profiles. Furthermore, difluorinated compounds are used to construct complex architectures like spirocycles, which are of growing interest in medicinal chemistry. nih.gov

Potential in Agrochemical and Materials Science Intermediate Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in the development of modern agrochemicals and advanced materials. nih.govresearchgate.net Fluorine can enhance properties such as thermal stability, chemical resistance, and metabolic resistance, while also modulating biological activity. numberanalytics.com

In Agrochemicals: The 2,6-difluorophenyl motif is present in a number of commercial pesticides. This compound can serve as a key intermediate for the synthesis of new herbicides, fungicides, or insecticides. nih.gov The allylic alcohol functionality allows for the attachment of various pharmacophores or toxophores through ether or ester linkages, enabling the exploration of new structure-activity relationships.

In Materials Science: Fluorinated compounds, particularly those with conjugated systems like chalcones derived from this alcohol, are investigated for their nonlinear optical (NLO) properties. rsc.org The presence of fluorine can enhance these properties, making them suitable for applications in optoelectronics. nih.govrsc.org Additionally, this molecule can be a precursor for the synthesis of fluorinated polymers and surfactants. mdpi.comnih.gov These materials often exhibit unique properties such as high thermal stability, low surface energy, and chemical inertness, making them valuable for a range of high-performance applications. numberanalytics.comresearchgate.net

| Field | Intermediate For | Key Properties Conferred by Fluorine |

|---|---|---|

| Agrochemicals | Fungicides, Herbicides, Insecticides | Increased metabolic stability, Enhanced binding affinity, Modified lipophilicity |

| Materials Science | Nonlinear Optical (NLO) Materials, Fluoropolymers, Liquid Crystals | High thermal stability, Chemical inertness, Unique optical and electronic properties |

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing synthetic pathways to (E)-3-(2,6-Difluorophenyl)prop-2-en-1-ol that align with the principles of green chemistry. nih.gov Current syntheses of similar structures often rely on Claisen-Schmidt condensation to form a chalcone (B49325) precursor, followed by reduction. mdpi.commdpi.com While effective, these methods can be improved.

A primary opportunity lies in the chemo- and stereoselective reduction of the corresponding α,β-unsaturated ketone, (E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one. Exploring biocatalytic reductions using engineered enzymes or whole-cell systems could offer high selectivity under mild, aqueous conditions, significantly reducing solvent waste and the need for heavy metal reagents. rsc.org Furthermore, developing catalytic transfer hydrogenation protocols using sustainable hydrogen donors like formic acid or isopropanol (B130326) would be a significant step forward.

Another promising avenue is the direct synthesis from 2,6-difluorobenzaldehyde (B1295200). Methodologies involving catalytic vinylation could provide a more atom-economical route to the target alcohol. The use of greener solvents, such as bio-derived solvents or ionic liquids, in these synthetic steps could further enhance the sustainability of the process. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Route | Key Features & Advantages | Potential Research Focus | Key Reagents/Catalysts |

|---|---|---|---|

| Biocatalytic Reduction of Chalcone | High stereoselectivity, mild aqueous conditions, reduced waste. | Screening and engineering of ketoreductases or alcohol dehydrogenases. | Engineered enzymes, whole-cell biocatalysts (e.g., S. cerevisiae), co-factors (NADPH). |

| Catalytic Transfer Hydrogenation | Avoids use of high-pressure H₂ gas, utilizes readily available hydrogen donors. | Development of efficient and recyclable transition metal catalysts (e.g., Ru, Ir). | Formic acid, isopropanol, Noyori-type catalysts. |

| Direct Catalytic Vinylation | High atom economy, potentially fewer synthetic steps. | Optimization of catalysts for regioselective and stereoselective addition. | Organometallic reagents (e.g., vinylzinc, vinylboron), chiral ligands. |

| Solvent-Free Mechanochemistry | Eliminates bulk solvent use, reduces energy consumption, can accelerate reactions. | Adapting Claisen-Schmidt and reduction steps to ball-milling conditions. | Solid-state catalysts, grinding media. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The allylic alcohol functionality in this compound is a versatile handle for a wide array of chemical transformations. Future research should aim to explore its reactivity, particularly in asymmetric catalysis, to generate novel, high-value chiral building blocks.

A major opportunity exists in the field of asymmetric allylic alkylation (AAA). nih.gov Using the hydroxyl group as a leaving group, either directly or after activation, this compound can serve as an electrophile in reactions with various nucleophiles. nih.gov Developing palladium, iridium, or rhodium-catalyzed AAA reactions would enable the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, creating complex molecular architectures. nih.govnih.gov Given the influence of the difluorophenyl group on the electronic properties of the π-system, investigating how this substituent directs regioselectivity and reactivity will be a key research area.

Other potential transformations to explore include:

Enantioselective Fluorination: Direct catalytic asymmetric fluorination of the allylic alcohol could yield valuable allylic fluorides, which are important motifs in medicinal chemistry. acs.orgucla.edu

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of the double bond could produce chiral 1,2-fluorohydrins, another class of valuable synthetic intermediates. rsc.org

Oxidation and Isomerization: Selective oxidation of the alcohol to the corresponding aldehyde or acid, or catalytic isomerization to the saturated ketone, could provide access to different classes of compounds.

Table 2: Potential Catalytic Transformations

| Transformation | Potential Product Class | Catalyst System Example | Key Research Goal |

|---|---|---|---|

| Asymmetric Allylic Alkylation (AAA) | Chiral substituted propenes | Palladium with chiral phosphine (B1218219) ligands (e.g., Trost ligand) | High enantioselectivity and regioselectivity in C-C and C-N bond formation. |

| Asymmetric Hydrogenation | Chiral 1,2-fluorohydrins | Iridium with chiral phosphine ligands | Achieve >99% enantiomeric excess for the saturated alcohol. rsc.org |

| Enantioselective Fluorination | Chiral allylic fluorides | Palladium(0) with bisphosphine ligands and AgF | Develop regio- and enantioselective methods for C-F bond formation. acs.orgucla.edu |

| Selective Oxidation | α,β-Unsaturated aldehydes/acids | TEMPO, Platinum-based catalysts | Achieve high chemoselectivity without affecting the double bond or aryl rings. |

Integration of Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating research on this compound. researchgate.netmdpi.com Future studies should integrate computational modeling to predict reaction outcomes, elucidate mechanisms, and rationally design more efficient catalysts and processes.

DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of transition states and intermediates, researchers can understand the mechanisms of synthetic and catalytic reactions, such as the selectivity in asymmetric allylic alkylation. mdpi.com

Predict Spectroscopic Properties: Computational modeling can aid in the structural confirmation of new derivatives by predicting NMR, IR, and UV-Vis spectra, as has been done for similar chalcone structures. rsc.orgscispace.com

Rational Catalyst Design: Modeling the interaction between the substrate and a catalyst's active site can guide the design of new ligands that enhance enantioselectivity or reactivity. This is particularly relevant for designing catalysts for the specific electronic properties imparted by the 2,6-difluorophenyl group.

Machine learning and AI algorithms are also emerging as valuable tools for predicting optimal reaction conditions, potentially reducing the number of experiments required and accelerating the discovery of novel transformations. nih.gov

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, intermediate stability. mdpi.com | Elucidation of selectivity, rationalization of experimental outcomes. |

| Time-Dependent DFT (TD-DFT) | Spectroscopy & Photochemistry | UV-Vis absorption wavelengths, electronic transitions. clemson.edu | Aid in structural characterization; predict photochemical reactivity. |

| Molecular Docking | Catalyst-Substrate Interactions | Binding energies, preferred conformations. | Rational design of chiral ligands for asymmetric catalysis. |

| Machine Learning / AI | Reaction Optimization | Optimal temperature, solvent, catalyst loading. | Accelerated process development, reduced experimental workload. nih.gov |

Adoption of Flow Chemistry and Automation for Scalable Production and Library Generation

The transition from laboratory-scale synthesis to industrial production presents challenges related to safety, scalability, and consistency. Flow chemistry offers a transformative solution for the synthesis of this compound and its derivatives. mdpi.comuc.pt